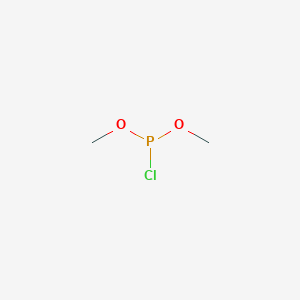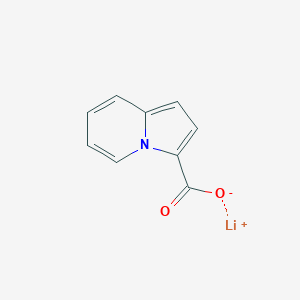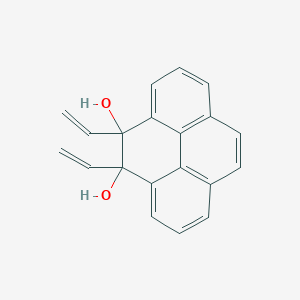
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is a chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.35 g/mol. It is an intermediate in the synthesis of Benzo[e]pyrene, an isomer of benzopyrene that exhibits mutagenic and carcinogenic activity in rodents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol typically involves the reaction of pyrene derivatives under specific conditions. One common method involves the use of vinylation reactions where pyrene is reacted with vinyl compounds in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound is not widely documented. it is likely produced in specialized chemical manufacturing facilities that handle complex organic syntheses. The production process would involve stringent control of reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro compound to its corresponding quinone or other oxidized forms.
Reduction: The compound can be reduced to form different hydro derivatives.
Substitution: Various substituents can be introduced into the molecule through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including mutagenic and carcinogenic properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in understanding its interactions with biological systems.
Industry: It is used in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol involves its interaction with cellular components, leading to various biochemical effects. The compound can induce cell death by activating caspase pathways, which are involved in apoptosis. It also interacts with DNA, leading to mutagenic and carcinogenic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-4,5-pyrenediol: A similar compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol.
cis-4,5-Dihydroxy-4,5-dihydropyrene: Another related compound with similar structural features.
Uniqueness
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is unique due to its specific vinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4,5-bis(ethenyl)pyrene-4,5-diol |
InChI |
InChI=1S/C20H16O2/c1-3-19(21)15-9-5-7-13-11-12-14-8-6-10-16(18(14)17(13)15)20(19,22)4-2/h3-12,21-22H,1-2H2 |
InChI Key |
ZYFXKLHFIUIDOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=CC=CC3=C2C4=C(C=CC=C4C1(C=C)O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
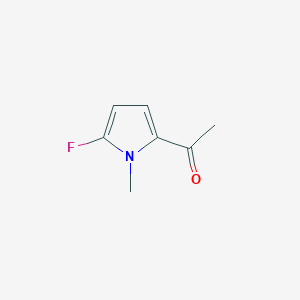
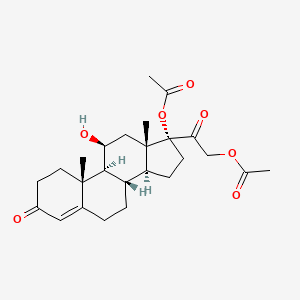


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
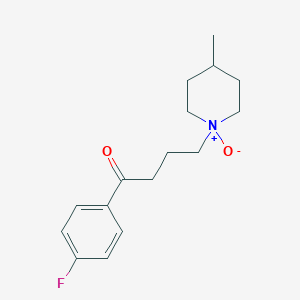
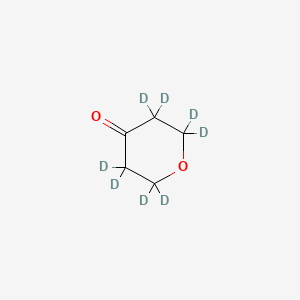
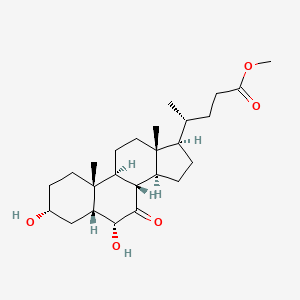
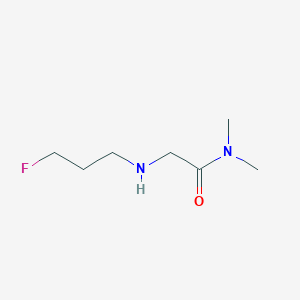
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
